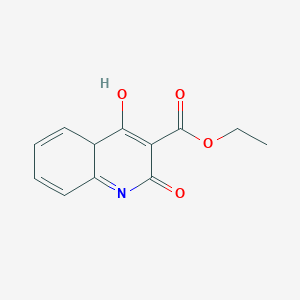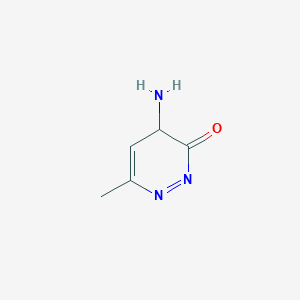
Ophiobolin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophiobolin H is a sesterterpenoid compound characterized by a unique 5-8-5 tricyclic skeleton. It is a secondary metabolite produced by certain fungi, particularly those belonging to the genera Bipolaris, Drechslera, Cephalosporium, and Aspergillus . Ophiobolins, including this compound, exhibit a range of biological activities, making them of significant interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ophiobolin H involves complex chemical reactions due to its intricate structure. One approach involves the use of bifunctional terpene synthase, which catalyzes both chain elongation and cyclization . In a laboratory setting, the synthesis can be achieved through whole-cell biotransformation methods combined with metabolic engineering to enhance the expression of key biosynthetic genes . For instance, using Saccharomyces cerevisiae as a chassis, a high yield of Ophiobolin F, a precursor to this compound, can be achieved .
Industrial Production Methods: Industrial production of this compound can be optimized by using engineered microbial cell factories. For example, Escherichia coli can be genetically modified to overexpress specific terpene synthase genes, leading to the production of this compound . Additionally, optimizing culture conditions and metabolic pathways can significantly improve the yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ophiobolin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities, making them valuable for further research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Ophiobolin H has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying complex terpenoid synthesis and reactions . In biology, this compound is investigated for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research . In medicine, its antimicrobial and antiviral properties are explored for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of Ophiobolin H involves its interaction with cellular components, leading to various biological effects. One of the primary targets of this compound is calmodulin, a calcium-binding messenger protein . By binding to calmodulin, this compound disrupts calcium signaling pathways, leading to apoptosis in certain cell types . Additionally, this compound can alter cell membrane permeability, leading to cell death .
Comparación Con Compuestos Similares
Ophiobolin H is part of a larger family of ophiobolins, which includes compounds like Ophiobolin A, Ophiobolin B, and Ophiobolin F . While these compounds share a similar tricyclic skeleton, they differ in their functional groups and biological activities . For instance, Ophiobolin A is known for its potent phytotoxic effects, whereas Ophiobolin F exhibits significant cytotoxicity against cancer cells . The unique structural features of this compound, such as its specific functional groups, contribute to its distinct biological activities and make it a valuable compound for research .
Propiedades
Número CAS |
90108-64-8 |
|---|---|
Fórmula molecular |
C25H38O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(1S,3R,6R,7S,9E,13S,15R,16S)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1 |
Clave InChI |
IBUCSLMTZXQXRS-CNKIPQCUSA-N |
SMILES isomérico |
C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/CO[C@@]4([C@H]3[C@H](C2)[C@](C4)(C)O)O)C |
SMILES canónico |
CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




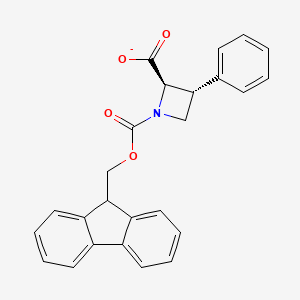

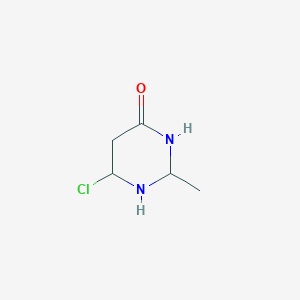

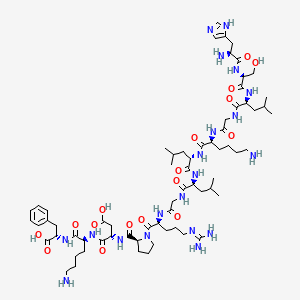
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)


![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
